molecular formula C45H89NO3 B15282622 (Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate

(Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate

Katalognummer: B15282622
Molekulargewicht: 692.2 g/mol
InChI-Schlüssel: HDXVQUXVZWOEPI-VXPUYCOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate is a complex organic compound characterized by its unique structure, which includes a heptadecan-9-yl group and an octadec-9-en-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the heptadecan-9-yl and octadec-9-en-1-yl groups, followed by their coupling through a series of reactions involving reagents such as acids, bases, and catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction’s efficiency and outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions .

Industry

In industry, this compound is used in the formulation of various products, including cosmetics, lubricants, and surfactants. Its unique properties make it valuable in enhancing product performance and stability .

Wirkmechanismus

The mechanism of action of (Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(octadec-9-en-1-yl)amino)octanoate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and hydrocarbon chains, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C45H89NO3

Molekulargewicht

692.2 g/mol

IUPAC-Name

heptadecan-9-yl 8-[2-hydroxyethyl-[(Z)-octadec-9-enyl]amino]octanoate

InChI

InChI=1S/C45H89NO3/c1-4-7-10-13-16-17-18-19-20-21-22-23-24-25-30-35-40-46(42-43-47)41-36-31-26-29-34-39-45(48)49-44(37-32-27-14-11-8-5-2)38-33-28-15-12-9-6-3/h19-20,44,47H,4-18,21-43H2,1-3H3/b20-19-

InChI-Schlüssel

HDXVQUXVZWOEPI-VXPUYCOJSA-N

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Kanonische SMILES

CCCCCCCCC=CCCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.